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Compound of Interest

Compound Name: 5-(tert-Butyl)picolinaldehyde

CAS No.: 185682-81-9

Cat. No.: B3048909

Get Quote

5-(tert-Butyl)picolinaldehyde is a substituted pyridine derivative that serves as a crucial

intermediate in the synthesis of complex molecules within the pharmaceutical and materials

science sectors.[1] The strategic placement of a bulky tert-butyl group on the pyridine ring

significantly influences the molecule's electronic properties and steric profile. This modification

can enhance metabolic stability, improve solubility, and modulate the binding affinity of

derivative compounds to biological targets. In drug discovery, the 2-formylpyridine scaffold is a

well-established precursor for synthesizing ligands, particularly those that form Schiff bases,

which are integral to creating novel catalysts and therapeutic agents, including potential

antineoplastic compounds.[2] This guide, developed from a Senior Application Scientist's

perspective, provides a comprehensive overview of the core physical characteristics of 5-(tert-
Butyl)picolinaldehyde, offering both established data and field-proven insights into its

handling, analysis, and application.

Core Physicochemical Properties
The fundamental properties of a chemical entity dictate its behavior in both reactive and

biological systems. For 5-(tert-Butyl)picolinaldehyde, these characteristics are summarized

below. The absence of reported melting and boiling points in commercial literature suggests it
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may be a liquid or a low-melting solid at ambient temperature, a common trait for

picolinaldehyde derivatives.[1][3]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Spectroscopic Profile: A Predictive Analysis
While specific, verified spectra for 5-(tert-Butyl)picolinaldehyde are not widely published, its

structure allows for a highly accurate prediction of its spectroscopic characteristics. This

predictive analysis is an essential tool for researchers to confirm the identity and purity of the

material during synthesis and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. The predicted spectra

for this compound are distinct and readily interpretable.

¹H NMR (Proton NMR): The proton spectrum is expected to show four distinct signals.

Aldehydic Proton (CHO): A singlet appearing far downfield, typically in the δ 9.8 - 10.2

ppm range. This significant deshielding is characteristic of aldehyde protons due to the

anisotropic effect of the carbonyl group.

Pyridine Ring Protons: Three signals in the aromatic region (δ 7.5 - 8.8 ppm). The proton

ortho to the aldehyde (at C6) will likely be the most deshielded, followed by the proton

ortho to the nitrogen (at C3). The proton meta to both groups (at C4) will be the most
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upfield of the three. Spin-spin coupling will result in doublet and doublet-of-doublets

patterns, allowing for unambiguous assignment.

tert-Butyl Protons (C(CH₃)₃): A sharp singlet integrating to nine protons, typically found in

the δ 1.3 - 1.5 ppm range. The singlet nature arises from the magnetic equivalence of the

nine methyl protons.

¹³C NMR (Carbon NMR): The carbon spectrum will display six unique signals, corresponding

to the six distinct carbon environments.

Aldehyde Carbonyl (C=O): The most deshielded peak, expected in the δ 190 - 200 ppm

range.[4]

Pyridine Ring Carbons: Five signals in the δ 120 - 165 ppm range. The carbon bearing the

tert-butyl group and the carbon of the aldehyde group will show distinct shifts from the

protonated carbons.

tert-Butyl Carbons: Two signals are expected. The quaternary carbon will appear around δ

35 ppm, and the three equivalent methyl carbons will appear around δ 30 ppm.[5]

Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and investigating fragmentation

patterns.

Expected Molecular Ion: For a pure sample analyzed by a soft ionization technique like

Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule

[M+H]⁺ at m/z 164.10. The exact mass of the neutral molecule is 163.0997 Da.

Fragmentation Pattern: Under higher energy conditions (e.g., Electron Ionization), a

characteristic fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a

significant fragment ion at m/z 106.06.

Synthesis and Purification Protocols
Proposed Synthesis Workflow: Oxidation of 5-tert-butyl-
2-methylpyridine
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A reliable and common method for the synthesis of picolinaldehydes is the selenium dioxide-

mediated oxidation of the corresponding 2-methylpyridine.[6] This approach is highly effective

for this class of transformation.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-(tert-Butyl)picolinaldehyde.

Detailed Protocol:

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen

inlet, add 5-tert-butyl-2-methylpyridine (1.0 eq).

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (approx. 5 mL per gram of

starting material). With stirring, add selenium dioxide (1.1 eq). Rationale: Dioxane is a

suitable high-boiling, aprotic solvent. A slight excess of SeO₂ ensures complete conversion.

Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: Once the starting material is consumed, cool the mixture to room temperature. The

black precipitate of elemental selenium will be visible.
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Filtration: Filter the mixture through a pad of Celite® to remove the selenium precipitate.

Wash the pad with ethyl acetate.

Purification: Combine the organic filtrates and concentrate under reduced pressure. The

resulting crude oil can be purified by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to yield the pure aldehyde.

High-Performance Liquid Chromatography (HPLC)
Purification Workflow
For achieving high purity (>99%), essential for drug development applications, preparative

reverse-phase HPLC is the method of choice. This protocol is adapted from established

methods for similar pyridine aldehydes.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: General workflow for HPLC purification.

Detailed Protocol:

Sample Preparation: Dissolve the crude aldehyde in a minimal volume of acetonitrile or a

mixture of acetonitrile and water. Filter the solution through a 0.45 µm filter to remove

particulates. Rationale: A clear, particulate-free sample is crucial to prevent clogging of the

HPLC column and tubing.
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System Setup:

Column: Reverse-phase C18 column (preparative scale, e.g., 19 x 150 mm, 5 µm).

Mobile Phase A: HPLC-grade water with 0.1% formic acid.

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid. Rationale: Formic acid

acts as an ion-pairing agent, improving peak shape for the basic pyridine nitrogen.

Detector: UV-Vis, set to 254 nm.

Chromatography:

Equilibrate the column with 95% A / 5% B for at least 15 minutes.

Inject the prepared sample.

Run a linear gradient, for example, from 5% B to 95% B over 20-30 minutes.

Fraction Collection: Collect fractions corresponding to the main product peak as detected by

the UV detector.

Analysis and Isolation: Analyze the purity of each collected fraction using analytical HPLC.

Combine the fractions that meet the required purity specification and remove the solvent

under reduced pressure or by lyophilization to obtain the final product.

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on the GHS

classifications for this compound and its analogs, the following precautions must be observed.

[7][8]

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical safety goggles, and nitrile gloves.[9][10]

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

vapors.[11] Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place as recommended by the

supplier (e.g., 0-8°C).[3][7] The parent compound, picolinaldehyde, is sensitive to air and

light, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-

term stability.[9][12]

Conclusion
5-(tert-Butyl)picolinaldehyde is a valuable building block whose physical and chemical

properties make it highly suitable for applications in medicinal chemistry and advanced material

synthesis. Its bulky tert-butyl group provides steric hindrance and modulates electronic

properties, offering a strategic advantage in designing molecules with improved

pharmacokinetic profiles. While some physical data like melting and boiling points are not

readily available, a comprehensive understanding of its spectroscopic characteristics can be

reliably predicted. The outlined synthesis and purification protocols provide a robust framework

for obtaining this compound in high purity. Adherence to strict safety and handling procedures

is essential when working with this and related picolinaldehyde derivatives. This guide serves

as a foundational resource for researchers aiming to leverage the unique properties of 5-(tert-
Butyl)picolinaldehyde in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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